1-Phenylpiperidine-4-carboxylic acid

Catalog No.
S1898288
CAS No.
94201-40-8
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperidine-4-carboxylic acid

CAS Number

94201-40-8

Product Name

1-Phenylpiperidine-4-carboxylic acid

IUPAC Name

1-phenylpiperidine-4-carboxylic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15)

InChI Key

IXLCEJNZWAYHPL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2
  • Impurity in Pethidine synthesis

    One source describes 1-Methyl-4-phenylpiperidine-4-carboxylic acid (a close structural relative) as an impurity encountered during the synthesis of Pethidine (also known as Meperidine), a synthetic opioid analgesic (). This suggests that 1-Phenylpiperidine-4-carboxylic acid might be of interest in studying the manufacturing processes or degradation pathways of Pethidine.

  • Chemical precursor

    The presence of the carboxylic acid group suggests that 1-Phenylpiperidine-4-carboxylic acid could be a useful building block for the synthesis of more complex molecules. Functional groups like carboxylic acids are employed in various organic reactions for chain extension or derivatization. However, specific examples of its use in this context are not readily available in scientific literature searches.

1-Phenylpiperidine-4-carboxylic acid is a chemical compound characterized by its structure, which includes a piperidine ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of approximately 219.26 g/mol. This compound is often studied for its potential applications in medicinal chemistry and pharmacology due to its structural similarities to various psychoactive substances.

There is no current research available on the specific mechanism of action of PPCA. As mentioned earlier, similar phenylpiperidine structures are being investigated for potential medicinal properties. Their mechanisms of action can involve binding to specific enzymes or receptors in the body [1].

Citation:

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Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 1-phenylpiperidine.
  • Amide Formation: Reacting with amines to yield amides, which can be significant in drug development.

These reactions are crucial for modifying the compound’s structure to enhance its biological activity or alter its pharmacokinetic properties.

The biological activity of 1-phenylpiperidine-4-carboxylic acid has been explored primarily in the context of its derivatives. Compounds related to this structure often exhibit analgesic and psychoactive effects. For example, derivatives have been studied for their potential as opioid receptor modulators, which could lead to applications in pain management and treatment of opioid dependence.

Synthesis of 1-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, such as phenylacetaldehyde and ammonia, a piperidine ring can be formed.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including:
    • Direct carboxylation using carbon dioxide under basic conditions.
    • Reactions with carbonyl compounds, followed by hydrolysis.

These methods allow for the synthesis of the compound with reasonable yields and purity.

1-Phenylpiperidine-4-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of analgesics and other therapeutic agents.
  • Chemical Research: Used in studies exploring structure-activity relationships in drug design.
  • Analytical Chemistry: Employed as a reference standard in pharmacological assays.

Studies investigating the interactions of 1-phenylpiperidine-4-carboxylic acid with biological systems often focus on its binding affinity to various receptors, particularly opioid receptors. These studies help elucidate its potential therapeutic effects and side effects when used in drug formulations.

In vitro and in vivo studies are essential for understanding how modifications to the compound's structure might enhance or diminish its biological activity.

Several compounds share structural similarities with 1-phenylpiperidine-4-carboxylic acid, including:

Compound NameMolecular FormulaKey Characteristics
1-Methyl-4-phenylpiperidine-4-carboxylic acidC13H17NO2C_{13}H_{17}NO_2Analgesic properties; used as a reference standard .
4-Amino-1-phenylpiperidine-4-carboxylic acidC12H16N2O2C_{12}H_{16}N_2O_2Exhibits different biological activities; potential antidepressant .
1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acidC20H21NO4C_{20}H_{21}NO_4Used in proteomics research; larger molecular structure .

Uniqueness

The uniqueness of 1-phenylpiperidine-4-carboxylic acid lies in its specific structural features that allow it to interact selectively with certain biological targets. Its potential as a precursor for various therapeutic agents makes it an important compound in medicinal chemistry, differing from other similar compounds that may not share the same level of bioactivity or therapeutic relevance.

Core Structural Features

1-Phenylpiperidine-4-carboxylic acid ($$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$) consists of a piperidine ring substituted with a phenyl group at the nitrogen atom (N1) and a carboxylic acid group at the fourth carbon (C4). The molecular weight is 205.25 g/mol, with a calculated LogP of 1.96, indicating moderate hydrophobicity.

Key Functional Groups and Substituents

FeatureDescriptionReferences
Piperidine RingSix-membered saturated nitrogen-containing heterocycle in chair conformation.
Phenyl SubstituentAromatic ring attached to N1, contributing to steric bulk and π-π interactions.
Carboxylic Acid GroupProtonated –COOH at C4, enabling hydrogen bonding and salt formation.
StereochemistryNo chiral centers; substituents occupy equatorial or axial positions.

The phenyl group’s axial/equatorial orientation significantly impacts conformational stability, as discussed in Section 1.2.

Reactivity and Synthetic Relevance

The carboxylic acid group facilitates derivatization (e.g., esterification, amide formation), while the piperidine nitrogen serves as a nucleophilic site. Derivatives like methyl esters or amides are frequently reported in synthetic intermediates.

XLogP3

2.1

Other CAS

94201-40-8

Wikipedia

1-Phenylpiperidine-4-carboxylic acid

Dates

Modify: 2023-08-16

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